![molecular formula C7H10O4 B114569 (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one CAS No. 141979-34-2](/img/structure/B114569.png)
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ribose and has a unique structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to modulate the immune response and inhibit tumor growth. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that makes it a useful building block for the synthesis of nucleotides and nucleic acids. However, one limitation of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. One area of interest is the development of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one-based cancer therapies. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, research on the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a flavor enhancer and preservative in food products is ongoing. Finally, the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a building block for the synthesis of nucleotides and nucleic acids has potential applications in biotechnology and genetic engineering.
Synthesemethoden
The synthesis of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of ribose to (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. Enzymatic synthesis is preferred due to its high efficiency, selectivity, and mild reaction conditions.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a building block for the synthesis of nucleotides and nucleic acids. In medicine, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In food science, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a flavor enhancer and a preservative.
Eigenschaften
CAS-Nummer |
141979-34-2 |
---|---|
Produktname |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7-/m1/s1 |
InChI-Schlüssel |
VHMKLEZGFRNERW-CLZZGJSISA-N |
Isomerische SMILES |
C[C@@H]1COC(=O)[C@@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
Kanonische SMILES |
CC1COC(=O)C1(C(=O)C)O |
Synonyme |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.